

# Spectroscopic data (NMR, IR, Mass Spec) for Hexyl isocyanate.

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## Compound of Interest

Compound Name: Hexyl isocyanate

Cat. No.: B1205887

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## Spectroscopic Profile of Hexyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **hexyl isocyanate** (CAS No: 2525-62-4), a valuable reagent in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **hexyl isocyanate** are presented below.

#### $^1\text{H}$ NMR Data

The proton NMR spectrum of **hexyl isocyanate** provides distinct signals corresponding to the protons of the hexyl chain.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
3.29	Triplet	-CH <sub>2</sub> -NCO (Methylene protons adjacent to the isocyanate group)
1.61	Multiplet	-CH <sub>2</sub> -CH <sub>2</sub> -NCO (Methylene protons beta to the isocyanate group)
1.35	Multiplet	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - and -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (Internal methylene protons)
0.90	Triplet	-CH <sub>3</sub> (Terminal methyl protons)

Solvent: CDCl<sub>3</sub>

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum confirms the carbon framework of **hexyl isocyanate**.

Chemical Shift ( $\delta$ ) ppm	Assignment
~122.5	-N=C=O (Isocyanate carbon)
~43.2	-CH <sub>2</sub> -NCO (Methylene carbon adjacent to the isocyanate group)
~31.2	-CH <sub>2</sub> -CH <sub>2</sub> -NCO
~29.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -NCO
~26.2	-CH <sub>2</sub> -CH <sub>3</sub>
~22.4	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~13.9	-CH <sub>3</sub> (Terminal methyl carbon)

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional group, which has a strong and characteristic absorption band.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2275	Strong	Asymmetric stretching vibration of the -N=C=O group
2960-2850	Medium	C-H stretching vibrations of the hexyl chain
1465	Medium	CH <sub>2</sub> bending vibration
1378	Medium	CH <sub>3</sub> bending vibration

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **hexyl isocyanate**, aiding in its identification.

m/z	Relative Intensity	Assignment
127	Moderate	[M] <sup>+</sup> (Molecular ion)
99	High	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
85	Moderate	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
70	High	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
56	High	[M - C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup> (Base Peak)
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

## NMR Spectroscopy

A solution of **hexyl isocyanate** (approximately 10-20 mg) is prepared in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For  $^1\text{H}$  NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For  $^{13}\text{C}$  NMR, a greater number of scans (e.g., 1024) is generally required to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy

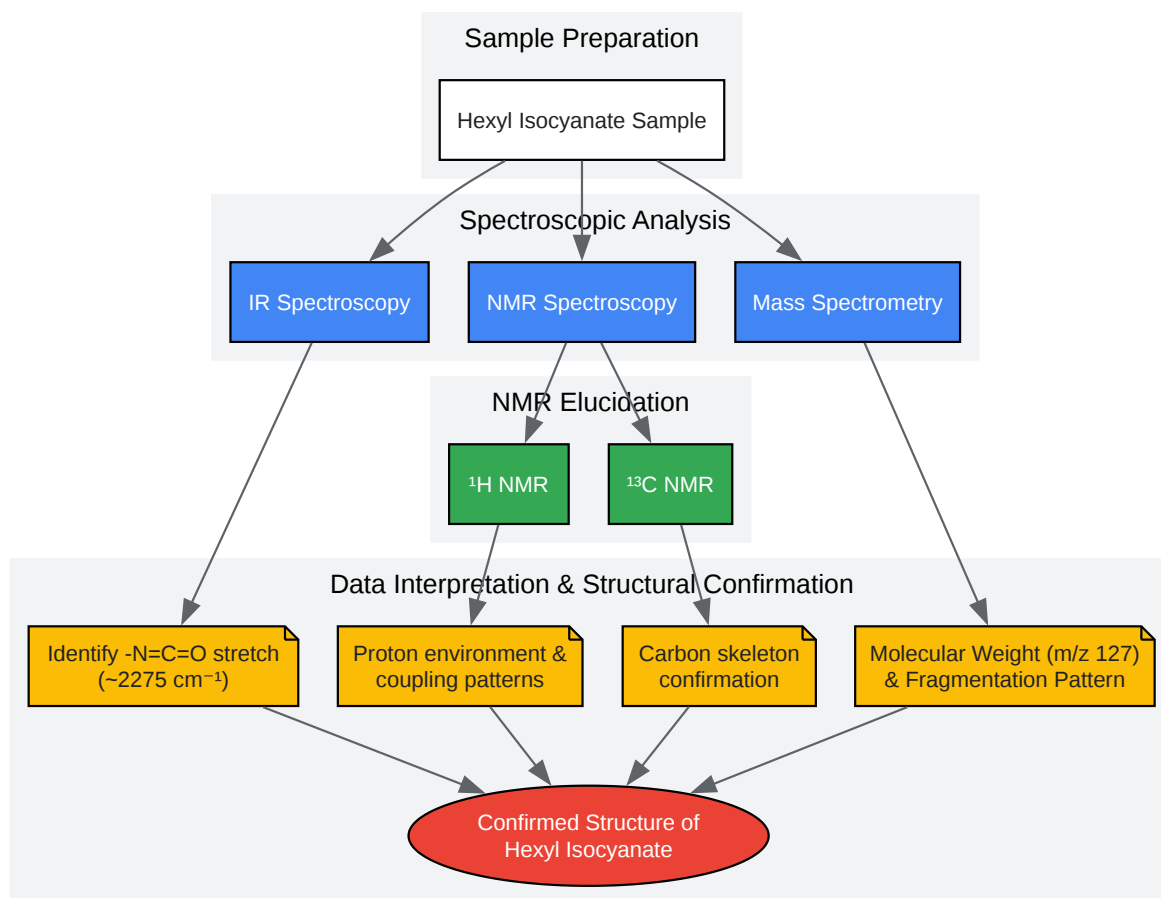
The IR spectrum of neat **hexyl isocyanate** liquid is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ , co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

## Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **hexyl isocyanate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct injection or through a gas chromatograph (GC-MS). For EI, an electron energy of 70 eV is commonly used. The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a mass range of approximately  $m/z$  30-200 to detect the molecular ion and characteristic fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **hexyl isocyanate**.



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Caption: Workflow for the spectroscopic characterization of **hexyl isocyanate**.

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